1,7-Dimethyl-1H-indazole-5-boronic acid
Overview
Description
1,7-Dimethyl-1H-indazole-5-boronic acid is a boronic acid derivative with the molecular formula C9H11BN2O2. It is a solid compound that is often used in organic synthesis and medicinal chemistry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dimethyl-1H-indazole-5-boronic acid can be synthesized through various methods. One common approach involves the reaction of 1,7-dimethyl-1H-indazole with a boronic acid derivative under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the boronic acid group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1,7-Dimethyl-1H-indazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the boronic acid group, leading to the formation of different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Catalysts like palladium are frequently employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can produce a wide range of substituted indazole compounds .
Scientific Research Applications
1,7-Dimethyl-1H-indazole-5-boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-Dimethyl-1H-indazole-5-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with certain biomolecules, affecting their function. This property is exploited in various applications, including enzyme inhibition and drug development .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-5-boronic acid: Similar structure but lacks the methyl groups at positions 1 and 7.
1,4-Dimethyl-1H-indazole-5-boronic acid: Similar but with methyl groups at different positions.
Uniqueness
1,7-Dimethyl-1H-indazole-5-boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(1,7-dimethylindazol-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BN2O2/c1-6-3-8(10(13)14)4-7-5-11-12(2)9(6)7/h3-5,13-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKNKBHSACYLPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C2C(=C1)C=NN2C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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